molecular formula C15H10O5 B192581 Norwogonin CAS No. 4443-09-8

Norwogonin

Cat. No. B192581
CAS RN: 4443-09-8
M. Wt: 270.24 g/mol
InChI Key: ZFKKRRMUPBBYRS-UHFFFAOYSA-N
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Description

Norwogonin, also known as 5,7,8-trihydroxyflavone (5,7,8-THF), is a flavone, a naturally occurring flavonoid-like chemical compound which is found in Scutellaria baicalensis (Baikal skullcap) . It has been found to act as an agonist of the TrkB, the main signaling receptor of brain-derived neurotrophic factor (BDNF) .


Synthesis Analysis

A convergent synthesis route of Norwogonin has been reported, starting from chrysin, an easily available flavone, by methylation, bromination, methoxylation, and demethylation procedures . This synthetic route is convenient and can give the three rare flavones in good yield .


Molecular Structure Analysis

Norwogonin is a trihydroxyflavone with the hydroxy groups at positions C-5, -7, and -8 . It has a role as an antioxidant and a metabolite . The molecular formula of Norwogonin is C15H10O5 .


Chemical Reactions Analysis

Norwogonin has been found to alleviate hypoxia-induced injury in PC12 cells by increasing the cell viability, reducing LDH release, and ameliorating the changes of cell morphology . Norwogonin also acted as an antioxidant by scavenging ROS, reducing MDA production, maintaining the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and decreasing the expression levels of HIF-1α and VEGF .


Physical And Chemical Properties Analysis

The molecular weight of Norwogonin is 270.24 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Neuroprotection and Antioxidant Activity : Norwogonin shows protective capacity against oxidative damage in PC12 cells, particularly under hypoxic conditions. It acts as an antioxidant, scavenging reactive oxygen species, reducing malondialdehyde production, and maintaining antioxidant enzyme activities. It also inhibits mitochondrial apoptosis pathways (Jing et al., 2021).

  • Anticancer Properties : In human colon cancer cells, norwogonin induces apoptosis, autophagy, and triggers G2/M phase cell cycle arrest. This suggests its potential as an anticancer agent, particularly for colorectal cancer (Wang et al., 2020).

  • Chemical Synthesis : Efficient synthesis methods for norwogonin have been developed, highlighting its importance in chemical research. These methods involve borylation of aryl iodide and one-pot oxidation for generating specific hydroxyl groups, indicating its significance in organic chemistry (Yuan et al., 2016).

  • Antimicrobial Activity : Norwogonin demonstrates potent antimicrobial activity against multidrug-resistant strains of Acinetobacter baumannii, a significant concern in nosocomial infections (Miyasaki et al., 2013).

  • Inhibition of Protein Tyrosine Phosphatase Activity : Norwogonin, along with other flavonoids, has been found to inhibit VHR dual-specificity protein tyrosine phosphatase, which is relevant in regulating cell growth and differentiation (Lee et al., 2002).

  • Antioxidative Effect on Erythrocytes : Norwogonin has a significant antioxidative effect on human erythrocytes, protecting them against free-radical-induced haemolysis. This indicates its potential role in managing oxidative stress-related conditions (Liu et al., 2004).

  • Antiviral Activity : Norwogonin shows strong anti-EV71 (Enterovirus 71) activity, suggesting its potential in treating viral infections (Choi et al., 2016).

  • Role in Traditional Chinese Medicine : It's involved in the biosynthesis of root-specific 4′-Deoxyflavones in Scutellaria baicalensis, a plant used in traditional Chinese medicine (Zhao et al., 2017).

  • Metabolism and Pharmacological Activities : Norwogonin has shown higher anticomplementary and antimicrobial activity than water extracts of Scutellaria baicalensis roots, indicating its significance in ethnopharmacology (Xing et al., 2014).

  • Anticancer Effect on Breast Cancer : Norwogonin exhibits significant anticancer effects on triple-negative breast cancer cells by downregulating TAK1, NF-κB, and STAT3 pathways (Abd El-Hafeez et al., 2019).

Future Directions

Norwogonin has shown promising pharmacological capabilities in preventing cell and tissue damage . Future research could focus on further exploring its therapeutic potential and developing it as a natural treatment for ischemia-induced injuries of the central nervous system .

properties

IUPAC Name

5,7,8-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKRRMUPBBYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196171
Record name Norwogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norwogonin

CAS RN

4443-09-8
Record name Norwogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norwogonin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4443-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128304
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norwogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7,8-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U0WT21IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
772
Citations
Q Zhang, J Shao, T Zhao, L He… - Natural Product …, 2020 - journals.sagepub.com
In the present study, the antioxidant property of 4 flavones (moslosooflavone, wogonin, isowogonin, and norwogonin) was evaluated using 6 different assays: 1,1-diphenyl-2-…
Number of citations: 7 journals.sagepub.com
L Jing, R Gao, J Zhang… - BMC …, 2021 - bmccomplementmedtherapies …
… Norwogonin is a natural flavone with three phenolic hydroxyl groups in skeletal structure … of norwogonin remains unclear. Here, we investigated the protective capacity of norwogonin …
Z Wang, Q Zhang, L Zhou, G Liu, Q Wu, C Chen - J Buon, 2020 - jbuon.com
… the anticancer effects of norwogonin-a naturally occurring plant … to study the effects of norwogonin on apoptosis-related protein … Results: The results showed that norwogonin causes …
Number of citations: 4 www.jbuon.com
HJ Choi, HH Song, JS Lee, HJ Ko… - Biomolecules & …, 2016 - ncbi.nlm.nih.gov
… In the present study, the anti-EV71 activity of norwogonin, … Norwogonin, oroxylin A, and mosloflavone also inhibited virus … that will aid in the utilization of norwogonin, oroxylin A, and …
Number of citations: 30 www.ncbi.nlm.nih.gov
D Barron, S Jolivet, JM Crouzet, AM Mariotte - Tetrahedron letters, 1992 - Elsevier
… Direct prenylation of norwogonin using prenyl bromide and silver oxide: To a stirred solution of 250 mg norwogonin 2 (0.93 mmoles) in 10 ml Me 2 CO were successively added 0.5 ml …
Number of citations: 16 www.sciencedirect.com
LL Jing, XF Fan, ZP Jia, PC Fan… - Natural Product …, 2015 - journals.sagepub.com
… Futher reaction under similar condition at rt for 12h yielded norwogonin (6, 95% yield). When … In conclusion, a convergent synthetic route for moslooflavone, isowogonin and norwogonin …
Number of citations: 7 journals.sagepub.com
AM Karimov, EK Botirov - Chemistry of Natural Compounds, 2016 - Springer
… The fragmentation pattern indicated that 1 was a norwogonin … Enzymatic hydrolysis by β- lycosidase produced norwogonin … of norwogonin and 1 found that the latter was norwogonin 7-O…
Number of citations: 7 link.springer.com
H Yuan, J Ye, H Chen, Z Zhao, X Luo, W Zhang… - Tetrahedron Letters, 2016 - Elsevier
An expeditious synthesis of norwogonin, isoscutellarein, and herbacetin, has been accomplished by a strategy featuring a borylation of sterically hindered aryl iodide and a one-pot …
Number of citations: 4 www.sciencedirect.com
Y Miyasaki, JD Rabenstein, J Rhea, ML Crouch… - PloS one, 2013 - journals.plos.org
… The most potent compound was identified as norwogonin with a minimum inhibitory … of norwogonin with ten anti-Gram negative bacterial agents demonstrated that norwogonin did not …
Number of citations: 117 journals.plos.org
TR Seshadri, S Varadarajan - Proceedings of the Indian Academy of …, 1949 - Springer
(1) Chrysin, (2) tectochrysin and (3) 5-O-methyl chrysin are subjected to the two stage oxidation process. All of them give good yields of the corresponding 8-aldehydes. In (2) the 8-…
Number of citations: 3 link.springer.com

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